(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide
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Overview
Description
(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring is often introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile.
Final Coupling: The final step involves coupling the oxolane, imidazole, and pyridine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogens or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO₄.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, this compound is investigated for its potential as a ligand in metal coordination complexes, which can be used in various biochemical assays and as potential therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which can modulate the activity of its targets. These interactions can lead to inhibition or activation of enzymatic pathways, affecting cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide
- (2S,3S)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide
- (2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-ethylimidazol-2-yl)oxolane-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Compared to its stereoisomers and analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for detailed study.
Properties
IUPAC Name |
(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-19-7-6-17-14(19)13-10(4-8-22-13)15(21)18-9-11-12(20)3-2-5-16-11/h2-3,5-7,10,13,20H,4,8-9H2,1H3,(H,18,21)/t10-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDBIZWZVFUMRB-ZWNOBZJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)C(=O)NCC3=C(C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)C(=O)NCC3=C(C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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